N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide
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Overview
Description
N’-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide is a complex organic compound characterized by the presence of benzenesulfonyl, thiophene, and ethanediamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide typically involves multiple steps:
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Formation of the Benzenesulfonyl Intermediate: : The initial step involves the sulfonylation of benzene to form benzenesulfonyl chloride. This reaction is usually carried out using chlorosulfonic acid or sulfur trioxide in the presence of a catalyst such as aluminum chloride.
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Thiophene Derivative Preparation: : The thiophene moiety is introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
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Coupling Reaction: : The benzenesulfonyl chloride and thiophene derivative are then coupled with an appropriate diamine, such as N-(2-methoxyethyl)ethanediamine, under basic conditions to form the final product. This step often requires a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : The benzenesulfonyl group can be reduced to a benzene ring under strong reducing conditions, such as with lithium aluminum hydride.
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Substitution: : The methoxyethyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles (amines, thiols) under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Benzene derivatives.
Substitution: Amino or thiol-substituted ethanediamides.
Scientific Research Applications
Chemistry
In organic synthesis, N’-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in the synthesis of pharmaceuticals and agrochemicals.
Biology
This compound may exhibit biological activity due to its structural features. It could be investigated for potential antimicrobial, antifungal, or anticancer properties. The presence of the benzenesulfonyl and thiophene groups suggests it might interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as drug candidates. The ethanediamide moiety is often found in bioactive molecules, suggesting potential therapeutic applications.
Industry
In materials science, this compound could be used in the development of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N’-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. In a medicinal context, it could interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N’-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide: Similar structure but with a furan ring instead of thiophene.
N’-[2-(benzenesulfonyl)-2-(pyridin-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide: Contains a pyridine ring, which may alter its chemical and biological properties.
Uniqueness
N’-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide is unique due to the combination of its functional groups. The presence of both benzenesulfonyl and thiophene groups provides a distinct set of chemical reactivity and potential biological activity, distinguishing it from similar compounds.
This detailed overview should provide a comprehensive understanding of N’-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N-(2-methoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-24-10-9-18-16(20)17(21)19-12-15(14-8-5-11-25-14)26(22,23)13-6-3-2-4-7-13/h2-8,11,15H,9-10,12H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSQXBWQSXBKLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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